
(3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes both dithiocarbamic acid and triethylenediamine components, making it a versatile agent in chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt typically involves the reaction of 3,5-bis(methoxycarbonyl)phenyl isothiocyanate with triethylenediamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels required for specific applications .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, alcohols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted dithiocarbamates
Aplicaciones Científicas De Investigación
(3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiocarbamate group can chelate metal ions, inhibiting metalloenzymes and disrupting metal-dependent biological processes. Additionally, the triethylenediamine component can interact with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, dimethylamine salt
- (3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, diethanolamine salt
- (3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, piperazine salt
Uniqueness
Compared to similar compounds, (3,5-Bis(methoxycarbonyl)phenyl)dithiocarbamic acid, triethylenediamine salt exhibits unique properties due to the presence of the triethylenediamine moiety. This component enhances its ability to form stable complexes with metal ions and increases its solubility in various solvents, making it more versatile in different applications .
Propiedades
Número CAS |
71130-63-7 |
|---|---|
Fórmula molecular |
C17H23N3O4S2 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
[3,5-bis(methoxycarbonyl)phenyl]carbamodithioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H11NO4S2.C6H12N2/c1-15-9(13)6-3-7(10(14)16-2)5-8(4-6)12-11(17)18;1-2-8-5-3-7(1)4-6-8/h3-5H,1-2H3,(H2,12,17,18);1-6H2 |
Clave InChI |
LNEWIVZMBKHEQZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NC(=S)S)C(=O)OC.C1CN2CCN1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



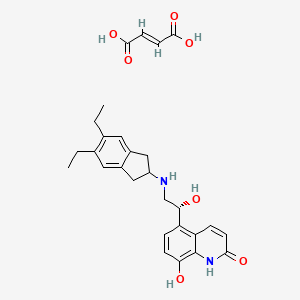
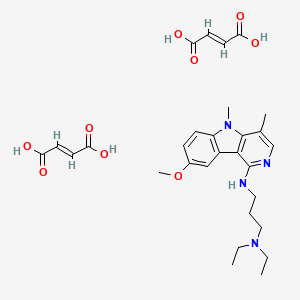
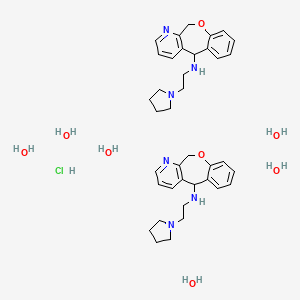
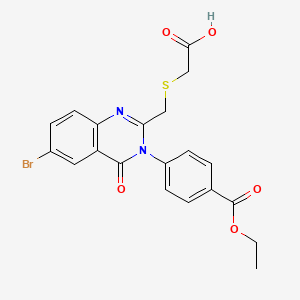
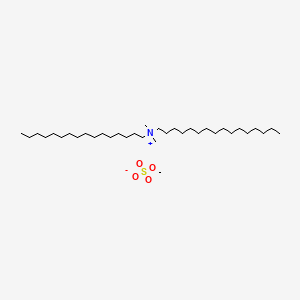
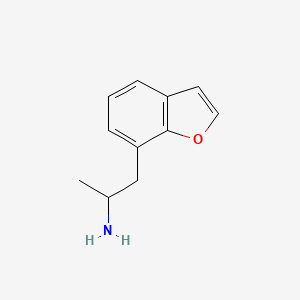
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
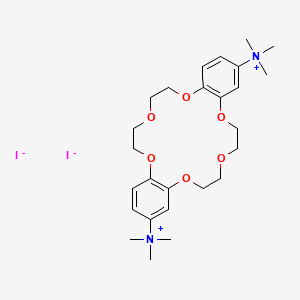

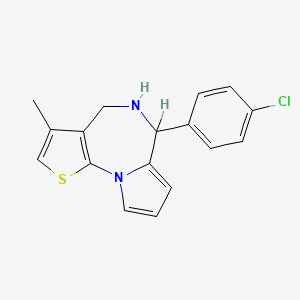
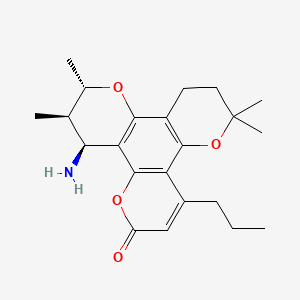
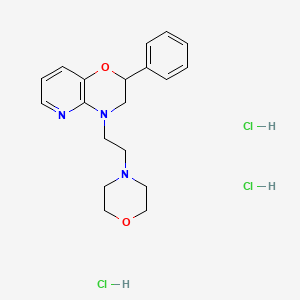
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
